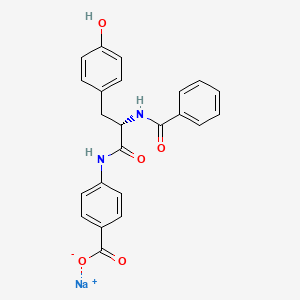

Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate

説明

Multicomponent Synthesis Analysis

The study titled "Multicomponent Synthesis of Tetrahydrobenzo[b]Pyrans, Pyrano[2,3-d]Pyrimidines, and Dihydropyrano[3,2-c]Chromenes Catalyzed by Sodium Benzoate" explores the synthesis of various heterocyclic compounds that have potential applications in medicinal chemistry. The synthesis process utilizes sodium benzoate as an organocatalyst under environmentally friendly conditions. The compounds synthesized include 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles and related structures, which are obtained in high yields without the need for specialized equipment or chromatographic methods. This study highlights the efficiency and versatility of using sodium benzoate in the synthesis of drug-like candidates .

Molecular Structure Analysis

In the paper "Synthesis, Crystal Structure of a New Na (I) Complex with 4-Benzoylbenzoic Acid-p-Aminobenzene Sulfonic Acid," a novel sodium complex is synthesized and characterized. The complex, [NaL·(H2O)2]n, is formed by the reaction of p-amino benzene sulfonic acid, 4-benzoylbenzoic acid, and NaOH. The crystal structure is determined using X-ray single crystal diffraction analysis, revealing a monoclinic space group with specific lattice parameters. The complex forms a one-dimensional chain structure, which further assembles into a two-dimensional layer through intermolecular hydrogen bonds and sodium ion connections, ultimately creating a three-dimensional supramolecular architecture .

Chemical Reactions Analysis

The sodium complex discussed in the molecular structure analysis section is synthesized through a reflux reaction involving p-amino benzene sulfonic acid, 4-benzoylbenzoic acid, and NaOH in an ethanol/water solution. The reaction conditions and the resulting complex's structure suggest that sodium ions play a crucial role in the formation of the supramolecular structure through coordination with the ligands and hydrogen bonding .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate," they do provide insights into the properties of related sodium compounds and their synthesis. For instance, sodium benzoate is shown to be an effective catalyst for synthesizing heterocyclic compounds, indicating its stability and reactivity under the conditions used . Additionally, the sodium complex [NaL·(H2O)2]n is characterized by its crystal structure, which suggests its stability and potential interactions based on its supramolecular architecture .

Reproductive and Developmental Toxicity Study

The paper "[Reproductive and developmental toxicity study of sodium N-[2-[4-(2,2-dimethylpropionyloxy) phenylsulfonylamino] benzoyl] aminoacetate tetrahydrate (ONO-5046.Na) (2). Study for effects on pre- and postnatal development in rats, including maternal function]" examines the toxicity of a sodium compound related to the one of interest. The study finds that ONO-5046.Na, a human neutrophil elastase inhibitor, does not adversely affect maternal rats or their offspring when administered intravenously at various doses. This suggests that the sodium compound is well-tolerated at the tested doses and does not impair reproductive or developmental functions in the animal model used .

科学的研究の応用

Chemical Synthesis and Coordination Compounds

Studies have explored the synthesis of related chemical compounds and their potential applications. For instance, Taylor et al. (1996) detailed the synthesis of methyl 4-(2,5-dihydroxybenzylamino)benzoate through a complex process involving carbonation and reduction steps, yielding a compound with specific radioactivity suitable for further biochemical applications (Taylor et al., 1996). Another study by Centore and Tuzi (2001) described the crystal structures of sodium coordination compounds with organic chromophores, showcasing the coordination chemistry around sodium ions, which is relevant for understanding the behavior of similar sodium-containing compounds (Centore & Tuzi, 2001).

Biological and Medicinal Applications

Research into the biological and medicinal implications of similar compounds has been conducted. Sodium benzoate, for example, has been studied for its potential in treating various conditions due to its properties as a D-amino acid oxidase inhibitor. Lane et al. (2013) reported that sodium benzoate significantly improved symptoms and neurocognition in patients with chronic schizophrenia, highlighting the promise of D-amino acid oxidase inhibition as a novel approach for drug development in schizophrenia (Lane et al., 2013).

Environmental and Toxicological Research

The environmental impact and toxicological profiles of benzoyl-containing compounds have also been investigated. For example, the effect of sodium benzoate on aquatic organisms has been studied, providing insights into the environmental risk assessment of such compounds (Vijayakumar et al., 2020).

特性

IUPAC Name |

sodium;4-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5.Na/c26-19-12-6-15(7-13-19)14-20(25-21(27)16-4-2-1-3-5-16)22(28)24-18-10-8-17(9-11-18)23(29)30;/h1-13,20,26H,14H2,(H,24,28)(H,25,27)(H,29,30);/q;+1/p-1/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJYVLSWQWPKPQ-BDQAORGHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N2NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046476 | |

| Record name | Bentiromide sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate | |

CAS RN |

41748-47-4 | |

| Record name | Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041748474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bentiromide sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (S)-4-[[2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl]amino]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。